Cas no 2248294-91-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate is a specialized heterocyclic compound featuring a fused isoindole and triazole structure. Its key advantages include a unique molecular architecture that enhances binding affinity in pharmacological or agrochemical applications. The presence of the 2-chlorophenyl and propyl substituents contributes to improved lipophilicity and metabolic stability, making it suitable for targeted bioactivity studies. The ester linkage allows for further derivatization, offering versatility in synthetic modifications. This compound is of particular interest in medicinal chemistry for its potential as a scaffold in protease or kinase inhibitor development. High purity and well-defined synthetic pathways ensure reproducibility in research applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate structure
2248294-91-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate
CAS No:2248294-91-7
MF:C20H15ClN4O4
MW:410.8105032444
CID:6179587
PubChem ID:165729533
Update Time:2025-06-28

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248294-91-7
    • EN300-6523751
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate
    • Inchi: 1S/C20H15ClN4O4/c1-2-7-16-22-17(23-24(16)15-11-6-5-10-14(15)21)20(28)29-25-18(26)12-8-3-4-9-13(12)19(25)27/h3-6,8-11H,2,7H2,1H3
    • InChI Key: BVLKZLVVJJHSBP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1N1C(CCC)=NC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=N1

Computed Properties

  • Exact Mass: 410.0781827g/mol
  • Monoisotopic Mass: 410.0781827g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 94.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6523751-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate
2248294-91-7 95.0%
1.0g
$0.0 2025-03-13

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate (CAS No. 2248294-91-7)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate, identified by its CAS number 2248294-91-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural complexity and biological activity, making it a subject of intense research interest. The molecular framework of this compound integrates multiple functional groups, including a dioxo moiety, an isoindol ring system, and a triazole core, which collectively contribute to its distinctive chemical properties and potential therapeutic applications.

The dioxo group in the molecular structure imparts a high degree of electrophilicity, enabling the compound to participate in various chemical reactions that are pivotal for drug design and synthesis. This feature is particularly valuable in medicinal chemistry, where such reactive centers are often exploited to form covalent bonds with biological targets. The isoindol ring system, on the other hand, is known for its stability and ability to interact with biological molecules through hydrophobic and π-stacking interactions. These characteristics make the compound a promising candidate for further exploration in the development of novel bioactive agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have shown that the triazole core of the molecule can effectively bind to specific protein pockets, modulating enzymatic activity and signaling pathways. This has opened up new avenues for the development of drugs targeting various diseases, including cancer and inflammatory disorders. The chlorophenyl substituent at the 1-position of the triazole ring further enhances the compound's bioactivity by improving its lipophilicity and metabolic stability.

In vitro studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate exhibits notable pharmacological effects. For instance, it has been shown to inhibit the activity of certain kinases that are overexpressed in cancer cells. The propyl group at the 5-position of the triazole ring contributes to this effect by enhancing binding affinity through steric interactions. Additionally, preliminary pharmacokinetic studies indicate that this compound possesses favorable properties such as good solubility and moderate oral bioavailability, which are essential for its translation into clinical applications.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative approaches in drug development.

The potential therapeutic applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylate extend beyond oncology. Research suggests that this compound may also have anti-inflammatory properties by modulating immune responses through interaction with cytokine receptors. The dual functionality provided by its molecular structure makes it a versatile scaffold for designing multi-target drugs that can address complex pathologies simultaneously.

As research in medicinal chemistry progresses, new derivatives of this compound are being explored to enhance its pharmacological profile further. By modifying substituents such as the chlorophenyl group or introducing additional functional groups like hydroxymethyl or carboxylic acid moieties, chemists aim to improve bioavailability and reduce potential side effects. Such modifications are guided by structural insights gained from high-resolution crystallography and dynamic molecular simulations.

The role of computational tools in drug discovery cannot be overstated when discussing compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yll 1-(2-chlorophenyl)-5-propyl-lH-l ,24-triazole-l-carboxy late (CAS No. 2248294 -91 -7) . Molecular dynamics simulations have been instrumental in predicting how this molecule will behave within cellular environments , providing critical data for rational drug design . These simulations help identify key interaction points between the drug candidate and its biological target , allowing researchers to optimize binding affinity while minimizing off-target effects .

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the development process for compounds such as this one . By analyzing vast datasets containing structural information , bioactivity data , and pharmacokinetic profiles , machine learning models can predict novel derivatives with enhanced therapeutic potential . This approach not only saves time but also enables more targeted experimentation , reducing reliance on trial-and-error methods .

Future directions in research on l ,3 -dioxo -23 -dihydro-l H -isoind ol -z yl l -( 2 -chlorophen yl ) -5-prop yl-l H -l ,24-tria zole -3-car boxy late ( CAS No .2248294 -91 -7) include exploring its potential as an antimicrobial agent . Preliminary studies suggest that certain derivatives may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways . Given rising concerns about antibiotic resistance , such findings hold significant promise for addressing emerging infectious diseases without exacerbating existing resistance issues .

The environmental impact of drug development is another critical consideration when evaluating compounds like this one . Sustainable synthetic routes that minimize waste generation , reduce energy consumption , and utilize renewable feedstocks are being prioritized by researchers worldwide . By adopting green chemistry principles early in the discovery process , scientists aim to create more environmentally friendly drugs while maintaining high efficacy standards .

In conclusion,l ,3-dioxo -23-dihydro-l H-is oind ol-z yll l -( 2-ch lorophen yl ) -5-prop yll H-l ,24-tria zole-l-car boxy late ( CAS No .2248294_91_7) represents an exciting frontier in pharmaceutical research due to its complex structure , diverse functionality , and promising biological activity . Ongoing studies continue to uncover new therapeutic applications while advancing synthetic methodologies toward greater efficiency and sustainability . As our understanding grows ,this compoun d is poised t o make significant contributions t o human health care in t he years t o come .

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